Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Overview
Description
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a chemical compound with the CAS number 177472-30-9 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 361.36 and a molecular formula of C18H20FN3O4 . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Antimycobacterial Activity
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate and its derivatives have been researched for their antimycobacterial activities. For example, one study synthesized novel 9-fluoro-2,3-dihydro-8,10-(mono/di-sub)-3-methyl-8-nitro-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acids and tested them against Mycobacterium tuberculosis and other strains. These compounds showed significant in vitro and in vivo antimycobacterial activity and inhibited the supercoiling activity of DNA gyrase from mycobacteria, making them promising for treating mycobacterial infections (Dinakaran et al., 2008).
Tribological Applications
Interestingly, quinolone derivatives, including the ethyl 9-fluoro compound, have been studied for their tribological characteristics, particularly as antiwear additives in lubricants. These derivatives demonstrated remarkable antiwear and antifriction performance, significantly reducing wear and friction at steel-steel interfaces. This suggests potential applications in industrial and mechanical engineering contexts (Kalyani & Singh, 2021).
Antibacterial Properties
Another significant application of these compounds is in the field of antibacterial research. Various studies have synthesized and evaluated the antibacterial activities of these derivatives. They have shown effectiveness against both Gram-positive and Gram-negative organisms, indicating their potential as broad-spectrum antibacterial agents. This includes activity against systemic infections in animal models, suggesting potential for therapeutic applications in human medicine (Okada et al., 1991).
Radiopharmaceutical Applications
Fluoroquinolones, including variants of the ethyl 9-fluoro compound, have been labeled with fluorine-18 for use in positron emission tomography (PET) imaging. This allows for the visualization of bacterial infections in humans and the performance of pharmacokinetic measurements, showcasing the compound's potential in diagnostic imaging and medical research (Langer et al., 2003).
Safety And Hazards
The safety information for a related compound, (S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride, includes hazard statements H302-H317-H334-H361-H362 and precautionary statements P201-P202-P260-P263-P264-P270-P272-P280-P284-P301+P312+P330-P302+P352-P304+P340-P308+P313-P333+P313-P405-P501 .
Future Directions
properties
IUPAC Name |
ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHYGCZCGGEXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |
CAS RN |
177472-30-9 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, ethyl ester, (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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